(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate

Site-Directed Spin Labeling EPR Spectroscopy Conformational Dynamics

Acquire the pentamethyl R2 spin label (339072-96-7), specifically designed to overcome the conformational ambiguity of the standard R1 probe. The additional methyl group restricts side-chain motion to two dominant components, delivering sharper DEER distance restraints. This reduction in heterogeneity is critical for high-resolution protein topology mapping. For researchers requiring definitive structural data where the mobile conformer of MTSSL introduces unacceptable error. Request a quote now for this specialized nitroxide probe.

Molecular Formula C11H21NO3S2
Molecular Weight 279.4 g/mol
CAS No. 339072-96-7
Cat. No. B587830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate
CAS339072-96-7
Synonyms2,5-Dihydro-2,2,3,5,5-pentamethyl-4-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy; 
Molecular FormulaC11H21NO3S2
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCC1=C(C(N(C1(C)C)O)(C)C)CSS(=O)(=O)C
InChIInChI=1S/C11H21NO3S2/c1-8-9(7-16-17(6,14)15)11(4,5)12(13)10(8,2)3/h13H,7H2,1-6H3
InChIKeyMMNQHAFLTLSLNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate (CAS 339072-96-7) as a Next-Generation Nitroxide Spin Label


(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate, also referred to as the R2 spin label or 4-methyl-MTSSL, is a thiol-specific nitroxide probe designed for site-directed spin labeling (SDSL) in electron paramagnetic resonance (EPR) spectroscopy [1]. As a pentamethyl derivative of the widely used MTSSL (R1) spin label, this compound features an additional methyl group on the pyrroline ring, which sterically restricts the internal motion of the nitroxide side chain once conjugated to a protein [2]. This structural modification directly addresses the well-characterized conformational flexibility of the standard R1 label, offering a tool with distinct and quantifiable dynamic properties for advanced structural biology applications [3].

Why (1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate Cannot Be Replaced by Standard R1 (MTSSL) Spin Labels


The pentamethyl R2 spin label is not a generic substitute for the standard tetramethyl R1 (MTSSL) label. The additional methyl group introduces a steric constraint that fundamentally alters the conformational landscape of the protein-linked side chain [1]. Multifrequency EPR studies have demonstrated that this structural difference translates into distinct dynamic modes: the R1 side chain populates three distinct motional components (mobile, intermediate, and immobile), while the R2 side chain is restricted to only two (intermediate and immobile), with the highly ordered, immobile component being dominant [2]. Consequently, the two labels report differently on local protein structure and dynamics, and data obtained with one cannot be directly interpreted using models built for the other. Selecting the appropriate label is therefore critical for experimental design, particularly when aiming to resolve subtle conformational changes or measure precise distance restraints [3].

Quantitative Differentiation Evidence for (1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate (R2) vs. Standard R1 (MTSSL)


Reduction in Accessible Conformational States: R2 vs. R1

The internal dynamics of the R2 spin label side chain are severely restricted compared to the standard R1 label. Computational modeling and EPR spectral analysis show that for R2, only a few noninterconverting conformers are possible, with mobility limited to torsional fluctuations. This contrasts sharply with R1, which exhibits a complex equilibrium between constrained and highly mobile chain conformers [1]. This reduced conformational heterogeneity directly simplifies the interpretation of EPR spectra and paramagnetic relaxation enhancement (PRE) data.

Site-Directed Spin Labeling EPR Spectroscopy Conformational Dynamics Stochastic Liouville Equation

Simplified Spectral Decomposition: R2 Requires Fewer Dynamic Components

A rigorous multifrequency EPR study (9, 95, 170, and 240 GHz) fitting spectra with the Slowly Relaxing Local Structure (SRLS) model revealed a fundamental difference in the dynamic modes of R1 and R2. To achieve good fits across all temperatures (2 to 32 °C), the R1 spectra required three distinct spectral components, whereas the R2 spectra required only two [1]. The mobile component, present in R1, is entirely absent in R2, and the immobile component is more highly populated in R2, likely due to enhanced interaction of the nitroxide ring with the protein surface [1].

Multifrequency EPR SRLS Model Protein Dynamics T4 Lysozyme

Differential Sensitivity to Solution Viscosity

The addition of Ficoll to increase solution viscosity revealed a stark contrast in the behavior of the two spin labels. A significant effect of viscosity on the internal motion of the immobile component was observed for the R2 label, but not for R1 [1]. This indicates that the R2 label's dynamics are more tightly coupled to the global tumbling of the protein and its local packing interactions, making it a more sensitive reporter of the protein's hydrodynamic environment and tertiary contacts.

EPR Spectroscopy Protein Dynamics Viscosity Effects Conformational Sensing

Structural Validation: High-Resolution Crystal Structure with Ordered Spin Label Density

The utility of the R2 label for structural biology is validated by a high-resolution (1.80 Å) crystal structure of spin-labeled T4 Lysozyme (V131R1B, PDB ID: 1ZWN) [1]. The structure provides direct visualization of the R2 side chain conformation on a protein helix, confirming its ordered nature and enabling precise correlation of EPR spectral parameters with atomic structure. This is a critical advantage for interpreting distance measurements from pulsed EPR techniques like DEER.

X-ray Crystallography Spin Label Conformation Structural Biology T4 Lysozyme

Optimal Application Scenarios for (1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate Based on Differentiation Evidence


High-Precision DEER/PELDOR Distance Measurements in Proteins

The reduced conformational heterogeneity of the R2 label minimizes the uncertainty in the position of the unpaired electron relative to the protein backbone, thereby narrowing the distance distribution obtained from DEER (Double Electron-Electron Resonance) experiments. This leads to more accurate and precise distance restraints for structural modeling, making it the preferred choice over R1 when aiming for high-resolution protein topology mapping [1].

Studying Macromolecular Crowding and Weak Protein-Protein Interactions

The demonstrated sensitivity of R2's internal motion to viscosity agents like Ficoll, contrasted with the insensitivity of R1, indicates its potential as a probe for macromolecular crowding effects, weak transient interactions, and subtle changes in local packing that modulate global tumbling. It can report on environmental changes that are invisible to the more flexible standard label [2].

Paramagnetic Relaxation Enhancement (PRE) for Structure Determination

The simpler dynamic profile (2 components vs. 3 for R1) directly simplifies the quantitative analysis of PRE data. The elimination of the mobile conformer population removes a major source of ambiguity when converting PRE effects into long-range distance restraints, facilitating the study of protein complexes and transiently populated states [1].

Correlative Crystallography-EPR Studies

The availability of a high-resolution crystal structure (PDB 1ZWN) with clearly resolved electron density for the R2 side chain makes this label an ideal candidate for correlative studies where EPR dynamic data must be directly mapped onto a static atomic model to understand the structural basis of spectral features [3].

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